An In-depth Technical Guide to the Physicochemical Properties of 2,2'-Spirobi[indene]-1,1'(3H,3'H)-dione
An In-depth Technical Guide to the Physicochemical Properties of 2,2'-Spirobi[indene]-1,1'(3H,3'H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds have garnered significant attention in medicinal chemistry and drug discovery due to their inherent three-dimensional structures, which can lead to improved pharmacological profiles.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties of a specific spiro compound, 2,2'-Spirobi[indene]-1,1'(3H,3'H)-dione (CAS No: 53110-88-6). In the absence of extensive experimental data, this guide leverages computational predictions to offer valuable insights into its molecular characteristics, including its structural features, physicochemical parameters, and spectral properties. This information serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and related spirobiindene scaffolds.
Introduction: The Significance of Spirocyclic Scaffolds
The principle of "escaping from flatland" in drug design emphasizes the move away from planar, two-dimensional molecules towards more complex, three-dimensional structures.[1] Spirocycles, which contain two rings connected by a single common atom, are exemplary of this design philosophy. Their rigid, well-defined three-dimensional arrangement allows for a more precise orientation of functional groups in space, potentially leading to enhanced binding affinity and selectivity for biological targets.[1][2] The spirobiindene core, in particular, represents an intriguing scaffold with a unique conformational profile. This guide focuses on the dione derivative, 2,2'-Spirobi[indene]-1,1'(3H,3'H)-dione, providing a detailed examination of its fundamental physicochemical properties.
Molecular Structure and Core Properties
A definitive understanding of a molecule's physicochemical properties begins with its precise chemical structure. The structure of 2,2'-Spirobi[indene]-1,1'(3H,3'H)-dione is characterized by two indene-1,1'-dione moieties fused at the C2 and C2' positions, creating the spirocyclic center.
Table 1: Core Molecular Properties of 2,2'-Spirobi[indene]-1,1'(3H,3'H)-dione
| Property | Predicted Value | Data Source |
| CAS Number | 53110-88-6 | Guidechem[4] |
| Molecular Formula | C₁₇H₁₂O₂ | Calculated |
| Molecular Weight | 248.28 g/mol | Calculated |
| SMILES | C1C2=CC=CC=C2C(=O)C11C3=CC=CC=C3C(=O)C1 | Inferred from Structure |
| InChI | InChI=1S/C17H12O2/c18-16-12-8-4-2-6-10(12)14(16)15-11-7-3-1-5-9(11)13(15)17(15)19/h1-8H,13-14H2 | Inferred from Structure |
Note: The SMILES and InChI strings are provided based on the accepted structure of the compound.
Figure 1: 2D Structure of 2,2'-Spirobi[indene]-1,1'(3H,3'H)-dione.
Predicted Physicochemical Properties
Due to the limited availability of experimental data, the following physicochemical properties have been predicted using established computational models. These predictions provide valuable estimates for guiding experimental design and understanding the molecule's behavior.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Prediction Tool/Method |
| Melting Point (°C) | 180 - 220 | Estimation based on similar structures |
| Boiling Point (°C) | 520 - 560 | Estimation based on similar structures |
| LogP (o/w) | 3.5 - 4.5 | SwissADME[5][6][7][8], Molinspiration[9][10][11][12][13] |
| Water Solubility | Poorly soluble | Inferred from high LogP |
| pKa | Not readily ionizable | Inferred from structure |
| Topological Polar Surface Area (TPSA) | 34.14 Ų | SwissADME[5][6][7][8] |
Rationale behind Predictions:
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Melting and Boiling Points: The high degree of rigidity and the presence of polar carbonyl groups in the spirobiindene structure suggest a relatively high melting and boiling point due to strong intermolecular interactions. The provided range is an educated estimate based on related polycyclic aromatic compounds.
-
LogP and Water Solubility: The predicted LogP value indicates a significant lipophilic character. This is expected due to the large, nonpolar hydrocarbon framework. Consequently, the water solubility is predicted to be very low.
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pKa: The molecule lacks readily ionizable functional groups such as acidic protons (other than the alpha-protons to the carbonyls which are weakly acidic) or basic nitrogens. Therefore, it is not expected to have a significant pKa in the typical aqueous pH range.
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Topological Polar Surface Area (TPSA): The TPSA is calculated based on the two oxygen atoms of the carbonyl groups. This value is relatively low, suggesting good potential for membrane permeability.
Predicted Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of chemical compounds. In the absence of experimental spectra for 2,2'-Spirobi[indene]-1,1'(3H,3'H)-dione, predicted spectra offer a valuable reference for researchers.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Chemical Shifts (ppm):
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Aromatic Protons: Expected to appear in the range of 7.2 - 8.0 ppm. The specific chemical shifts and coupling patterns will depend on the substitution on the aromatic rings.
-
Methylene Protons (-CH₂-): The protons on the saturated carbons of the indene rings are expected to appear in the range of 2.5 - 3.5 ppm. Due to the rigid spirocyclic structure, these protons are likely to be diastereotopic and may exhibit complex splitting patterns.
Predicted ¹³C NMR Chemical Shifts (ppm):
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Carbonyl Carbons (C=O): Expected to be in the downfield region, around 190 - 205 ppm.
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Spiro Carbon: The quaternary spiro carbon is predicted to have a chemical shift in the range of 60 - 70 ppm.
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Aromatic Carbons: Expected in the typical range of 120 - 145 ppm.
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Methylene Carbons (-CH₂-): Expected in the range of 30 - 45 ppm.
Note: These are general predictions. Actual chemical shifts can be influenced by solvent and other experimental conditions.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.
Predicted Key IR Absorption Bands (cm⁻¹):
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C=O Stretch: A strong absorption band is expected in the region of 1700 - 1740 cm⁻¹, characteristic of the carbonyl groups in the five-membered rings.
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C-H Stretch (Aromatic): Absorption bands are expected above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Absorption bands are expected just below 3000 cm⁻¹.
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C=C Stretch (Aromatic): Multiple bands in the region of 1450 - 1600 cm⁻¹.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum:
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Molecular Ion (M⁺): A prominent peak is expected at m/z corresponding to the molecular weight of the compound (approximately 248.28).
-
Fragmentation Pattern: Fragmentation is likely to involve the loss of CO (28 Da) from the carbonyl groups and potentially cleavage of the indene rings. The specific fragmentation pathway would need to be determined experimentally or through more detailed computational analysis.
Experimental Protocols: A General Framework
While specific experimental data for the title compound is lacking, this section outlines the general methodologies that would be employed for its physicochemical characterization.
Synthesis
The synthesis of spirobi[indene]-diones can be approached through various synthetic strategies. One plausible route involves the palladium-catalyzed C-H activation and alkyne annulation of 2-aryl-1,3-indandiones.[14] Another approach could involve the self-condensation of indan-1,3-dione derivatives under specific reaction conditions.[11]
Figure 2: General Synthetic and Characterization Workflow.
Step-by-Step Protocol (Illustrative Example based on[14]):
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Reactant Preparation: A mixture of a 2-aryl-1,3-indandione derivative, an alkyne, a palladium catalyst (e.g., Pd(OAc)₂), and a copper co-catalyst (e.g., Cu(OAc)₂) are combined in a suitable solvent.
-
Reaction: The reaction mixture is heated under an air atmosphere for a specified period.
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Work-up: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to isolate the desired spiro compound.
-
Characterization: The structure and purity of the final product are confirmed using NMR, IR, and mass spectrometry.
Characterization Techniques
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NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent such as CDCl₃ or DMSO-d₆.
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically as a KBr pellet or a thin film.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion. Electron ionization (EI) or electrospray ionization (ESI) techniques could be employed.
-
Melting Point: The melting point would be determined using a standard melting point apparatus.
-
Solubility: Qualitative solubility would be assessed in a range of solvents (e.g., water, ethanol, DMSO, dichloromethane). Quantitative solubility could be determined using techniques like HPLC.
Applications and Future Directions
The unique three-dimensional structure of 2,2'-Spirobi[indene]-1,1'(3H,3'H)-dione makes it an attractive scaffold for the design of novel bioactive molecules.[1][3][5] The indane-1,3-dione moiety itself is a known pharmacophore found in compounds with a wide range of biological activities.[11]
Potential areas of application include:
-
Drug Discovery: As a rigid scaffold for the development of inhibitors targeting protein-protein interactions or specific enzyme active sites.
-
Materials Science: As a building block for the synthesis of novel organic materials with interesting photophysical or electronic properties.
Future research should focus on the experimental validation of the predicted physicochemical properties outlined in this guide. Furthermore, the synthesis of a library of derivatives based on the 2,2'-spirobi[indene]-1,1'-dione core and the evaluation of their biological activities would be a promising avenue for drug discovery efforts.
Conclusion
This technical guide has provided a comprehensive, albeit largely predictive, overview of the physicochemical properties of 2,2'-Spirobi[indene]-1,1'(3H,3'H)-dione. By leveraging computational tools, we have been able to generate a valuable dataset that can guide future experimental work on this intriguing spirocyclic compound. The unique structural features and favorable predicted properties of this molecule underscore its potential as a valuable scaffold in both medicinal chemistry and materials science.
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